Einecs 303-458-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 303-458-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Vorbereitungsmethoden
Synthetic Routes: The compound is typically synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact steps depend on the desired purity and application of the compound.
Reaction Conditions: These reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of Einecs 303-458-2 involves scaling up the laboratory synthesis to a larger scale, often using continuous flow reactors and other industrial equipment to maintain consistency and quality.
Analyse Chemischer Reaktionen
Einecs 303-458-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Substitution reactions can occur with halogens, alkyl groups, or other substituents, depending on the reaction conditions and reagents used.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary based on the desired outcome, including temperature, solvent, and catalyst presence.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions. .
Wissenschaftliche Forschungsanwendungen
Einecs 303-458-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies to understand its effects on biological systems.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of various industrial products, including polymers, coatings, and adhesives
Wirkmechanismus
The mechanism of action of Einecs 303-458-2 involves its interaction with specific molecular targets and pathways. The compound may:
Molecular Targets: Bind to enzymes, receptors, or other proteins, altering their activity and function.
Pathways Involved: Affect biochemical pathways, including metabolic and signaling pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Einecs 303-458-2 can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
CAS-Nummer |
94199-83-4 |
---|---|
Molekularformel |
C19H27ClN2O5 |
Molekulargewicht |
398.9 g/mol |
IUPAC-Name |
1-benzylpyridin-1-ium-3-carboxylic acid;2-[bis(2-hydroxyethyl)amino]ethanol;chloride |
InChI |
InChI=1S/C13H11NO2.C6H15NO3.ClH/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;8-4-1-7(2-5-9)3-6-10;/h1-8,10H,9H2;8-10H,1-6H2;1H |
InChI-Schlüssel |
OHJHAXVQIIDOHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)O.C(CO)N(CCO)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.